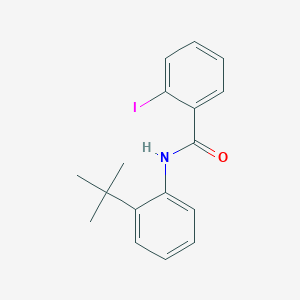

N-(2-tert-butylphenyl)-2-iodobenzamide

Description

N-(2-tert-Butylphenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group linked to a sterically hindered 2-tert-butylphenylamine moiety. The tert-butyl group at the ortho position of the phenyl ring introduces significant steric bulk, which influences both synthetic accessibility and functional properties. The tert-butyl group likely enhances lipophilicity and may impact crystallinity, as evidenced by the high melting points (e.g., 122–124°C) observed in structurally similar compounds.

However, its specific biological or chemical roles remain less documented compared to analogs like BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide), which has undergone clinical trials for melanoma imaging.

Properties

IUPAC Name |

N-(2-tert-butylphenyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18INO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICYNLOURFRKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618442-08-3 | |

| Record name | N-(2-TERT-BUTYLPHENYL)-2-IODOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of N-(2-tert-butylphenyl)-2-iodobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-iodobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodinated benzamide to amine derivatives.

Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2-tert-butylphenyl)-2-iodobenzamide has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Alkylamino Substituents

- Example Compound: N-(2-Diethylaminoethyl)-2-iodobenzamide (BZA2) Key Features: The diethylaminoethyl group enhances water solubility and enables targeting of melanin-rich tissues, making BZA2 a clinical candidate for melanoma SPECT imaging. Biological Activity: BZA2 showed preferential uptake in pigmented melanoma cells (phase III trials), whereas the tert-butylphenyl analog’s bulky substituent may limit cellular penetration or binding efficiency. Synthesis: Prepared via nucleophilic substitution or coupling reactions, similar to methods in .

Aryl Substituents (Non-Bulky)

- Example Compound : N-(2-Ethylphenyl)-2-iodobenzamide ()

- Key Features : The smaller ethyl group at the ortho position reduces steric hindrance compared to the tert-butyl derivative.

- Implications : Lower steric bulk may improve reaction yields in cross-coupling reactions (e.g., Pd-catalyzed C–H activation).

- Physical Properties : Molecular weight = 359.19 g/mol; SMILES = CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2I.

Heterocyclic Substituents

- Contrast: The tert-butylphenyl group lacks heterocyclic electronic effects but provides greater steric shielding, which could stabilize transition states in catalysis.

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(2-tert-butylphenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of N-(2-tert-butylphenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The reaction conditions can be optimized for yield and purity, often employing solvents like dichloromethane or dimethylformamide.

Reaction Scheme

Antitumor Activity

N-(2-tert-butylphenyl)-2-iodobenzamide has shown promising antitumor activity in various studies. For instance, its derivatives have been evaluated for antiproliferative effects against several human cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The compound exhibited significant growth inhibition, with IC50 values indicating potent activity in the low micromolar range .

The proposed mechanism of action for N-(2-tert-butylphenyl)-2-iodobenzamide involves the disruption of cellular processes critical for tumor growth. It may act as a potent inhibitor of specific kinases involved in cell proliferation and survival pathways. For example, related compounds have demonstrated inhibition of IκB kinase β, which is crucial for NF-κB signaling in cancer cells .

Structure-Activity Relationships (SAR)

Research into the SAR of N-(2-tert-butylphenyl)-2-iodobenzamide has revealed that modifications to its structure can significantly impact its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the aromatic ring | Alters potency against cancer cell lines |

| Variation in alkyl chain length | Influences solubility and bioavailability |

| Halogenation at different positions | Can enhance or reduce inhibitory effects |

Compounds with specific substitutions have been found to exhibit enhanced selectivity and potency against targeted kinases, making them candidates for further development as therapeutic agents .

Case Studies

- Antiproliferative Effects : A study evaluating the antiproliferative effects of several derivatives of N-(2-tert-butylphenyl)-2-iodobenzamide found that certain modifications led to increased efficacy against breast and gastric cancer cells. The most active derivatives showed IC50 values lower than 5 μM, highlighting their potential as anticancer agents .

- In Vivo Studies : In vivo studies using animal models demonstrated that N-(2-tert-butylphenyl)-2-iodobenzamide could effectively reduce tumor size in xenograft models, supporting its potential as a therapeutic agent. These studies also suggested a favorable safety profile, with minimal toxicity observed at therapeutic doses .

- Mechanistic Insights : Further mechanistic studies indicated that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, including caspase activation and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.